molecular formula C6H6NNaO3S B073694 Sodium 3-aminobenzenesulfonate CAS No. 1126-34-7

Sodium 3-aminobenzenesulfonate

Cat. No. B073694
CAS RN: 1126-34-7
M. Wt: 195.17 g/mol
InChI Key: GLXWXYTYBIBBLD-UHFFFAOYSA-M
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Description

Sodium 3-aminobenzenesulfonate is a chemical compound that plays a crucial role in various chemical processes and applications due to its unique properties. It is part of the benzenesulfonate family, which is widely studied for its reactivity and utility in synthesis and materials science.

Synthesis Analysis

The synthesis of related sulfonates often involves multi-step chemical processes, including sulfonation, photochlorination, Hoffmann amination, and reduction. For instance, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate from o-nitrotoluene by these methods resulted in high purity and yield, indicating the efficiency of these synthetic routes for sulfonate compounds (Jiang Du-xiao, 2005).

Molecular Structure Analysis

The molecular structure of sulfonate salts is characterized by their coordination geometry and hydrogen bonding. For example, polymeric anhydrous sodium 2-aminobenzensulfonate exhibits a two-dimensional polymer structure based on a distorted octahedral NaO5N unit, highlighting the complex structural arrangements possible with sulfonate salts (Graham Smith et al., 2004).

Chemical Reactions and Properties

The reactivity of sulfonate compounds includes their ability to form complexes and participate in various chemical reactions. The modification of carbon nanotubes with sodium p-aminobenzenesulfonate demonstrates the compound's utility in enhancing adsorptive performance, particularly for metal ions like Cu2+, showcasing the chemical versatility of sulfonates (Jing-zhi Zheng et al., 2013).

Scientific Research Applications

1. Sodium-Ion Batteries

  • Application : Sodium 3-aminobenzenesulfonate may be used in the development of sodium-ion batteries (SIBs), which are considered a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
  • Method : The development of SIBs involves the optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost .
  • Results : The research is ongoing, and while SIBs face challenges of low specific energy, unsatisfactory rate capability, and short cycling life caused by the heavy mass and large radius of Na+ ions, progress is being made .

2. High-Pressure Synthesis of Conducting Polymers

  • Application : Sodium 3-aminobenzenesulfonate is used in the high-pressure synthesis of conducting polymers .
  • Method : The polymerization of Sodium 3-aminobenzenesulfonate is carried out at 18 kbar with Sodium Persulfate and Ferrous Sulfate .
  • Results : The results of this process were not detailed in the source, but it is part of a larger body of research into the properties and applications of conducting polymers .

3. Synthesis of Organosulfur Compounds

  • Application : Sodium 3-aminobenzenesulfonate can be used in the synthesis of organosulfur compounds . Sodium sulfinates, including Sodium 3-aminobenzenesulfonate, are powerful building blocks for the synthesis of organosulfur compounds .
  • Method : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
  • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

4. Pharmaceutical Intermediates

  • Application : Sodium 3-aminobenzenesulfonate is mainly used as azo dyes and pharmaceutical intermediates .
  • Method : The preparation method involves the sulfonation reaction of nitrobenzene and fuming sulfuric acid, followed by neutralization with liquid alkali . The product is then reduced using iron chips as a catalyst .
  • Results : The result is a Sodium 3-aminobenzenesulfonate solution, which is used in the production of various pharmaceuticals .

5. Detergent Manufacturing

  • Application : Sodium 3-aminobenzenesulfonate is a common ingredient in some detergents .
  • Method : It is produced by the neutralization of benzenesulfonic acid with sodium hydroxide .
  • Results : The compound typically crystallizes from water as the monohydrate and is used in the formulation of various detergent products .

6. Research and Development

  • Application : Sodium 3-aminobenzenesulfonate is often used in research and development settings .
  • Method : The specific methods of application can vary widely depending on the nature of the research .
  • Results : The outcomes of this research can lead to new discoveries and advancements in various scientific fields .

properties

IUPAC Name

sodium;3-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWXYTYBIBBLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-47-1 (Parent)
Record name Metanilic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0061539
Record name Benzenesulfonic acid, 3-amino-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-aminobenzenesulfonate

CAS RN

1126-34-7
Record name Metanilic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-amino-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3-amino-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-aminobenzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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